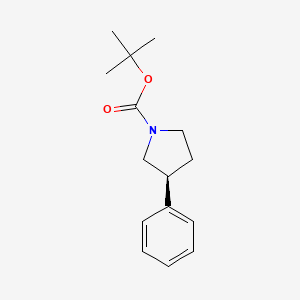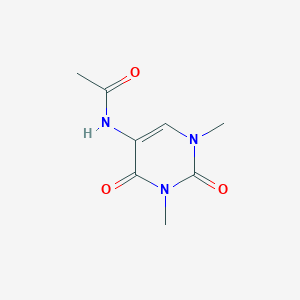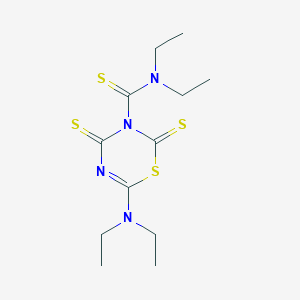![molecular formula C14H25NO2 B14007400 2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol CAS No. 76735-19-8](/img/structure/B14007400.png)
2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)-, (1a,4a,5b,6b)-(9ci) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bicyclic ring system with an oxygen atom, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves multiple steps, typically starting with the formation of the bicyclic ring system. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane derivatives.
Functional Group Transformations: Introducing the pyrrolidinyl group through nucleophilic substitution reactions.
Oxidation and Reduction Steps: To achieve the desired hydroxyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can revert these to alcohols.
科学研究应用
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol,1,3,3-trimethyl-, acetate: Shares a similar bicyclic structure but differs in functional groups.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: Another related compound with a similar core structure.
Uniqueness
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- is unique due to its specific functional groups and the presence of the pyrrolidinyl moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
76735-19-8 |
|---|---|
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-6-pyrrolidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-6-7-14(3,17-13)12(11(10)16)15-8-4-5-9-15/h10-12,16H,4-9H2,1-3H3 |
InChI 键 |
QKGZDMXHXCXTMP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)



![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)



![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)



![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
